1-(Bromomethyl)-1-butoxy-4-propylcyclohexane

Description

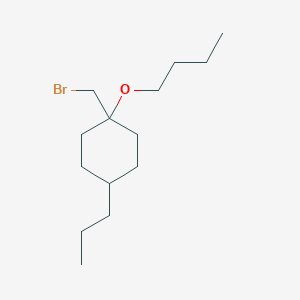

1-(Bromomethyl)-1-butoxy-4-propylcyclohexane is an organic compound that belongs to the class of cycloalkanes. This compound features a cyclohexane ring substituted with a bromomethyl group, a butoxy group, and a propyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C14H27BrO |

|---|---|

Molecular Weight |

291.27 g/mol |

IUPAC Name |

1-(bromomethyl)-1-butoxy-4-propylcyclohexane |

InChI |

InChI=1S/C14H27BrO/c1-3-5-11-16-14(12-15)9-7-13(6-4-2)8-10-14/h13H,3-12H2,1-2H3 |

InChI Key |

BQBWCVMNWOEBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1(CCC(CC1)CCC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a cyclohexane derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide or amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of alcohols, amines, or ethers.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(Bromomethyl)-1-butoxy-4-propylcyclohexane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The butoxy and propyl groups can influence the compound’s solubility, reactivity, and overall molecular interactions .

Comparison with Similar Compounds

- 1-(Chloromethyl)-1-butoxy-4-propylcyclohexane

- 1-(Iodomethyl)-1-butoxy-4-propylcyclohexane

- 1-(Bromomethyl)-1-methoxy-4-propylcyclohexane

Comparison: 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. The butoxy group also provides distinct solubility and reactivity characteristics compared to methoxy-substituted analogs .

Biological Activity

1-(Bromomethyl)-1-butoxy-4-propylcyclohexane is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical formula for this compound is . The compound features a cyclohexane ring substituted with a bromomethyl group and a butoxy group, which may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study on structurally related compounds demonstrated significant antibacterial effects against various strains of bacteria, suggesting that the bromine atom and the alkoxy substituent may enhance the lipophilicity and membrane permeability of the molecule, facilitating its action against microbial cells .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the potential harmful effects of this compound on human cell lines. These studies typically involve exposing cell cultures to varying concentrations of the compound and measuring cell viability using assays such as MTT or LDH release. Preliminary results indicate that at low concentrations, the compound may exhibit cytoprotective effects, while higher concentrations lead to significant cell death .

The proposed mechanism of action for this compound involves its ability to disrupt cellular membranes and inhibit key enzymatic pathways. The presence of the bromomethyl group is believed to play a crucial role in forming reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and apoptosis in susceptible cells .

Case Studies

Toxicological Profile

Toxicity assessments are critical for understanding the safety profile of this compound. Acute toxicity studies reveal that exposure to high doses can lead to adverse effects such as neurotoxicity and hepatotoxicity in animal models. Chronic exposure studies are necessary to fully elucidate long-term health risks associated with this compound .

Q & A

Q. Basic

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic discharge precautions are critical due to brominated compounds’ flammability .

- Storage : Keep in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis or photodegradation. Separate from oxidizing agents and bases .

What strategies can be employed to optimize the regioselectivity of bromination in substituted cyclohexane derivatives?

Q. Advanced

- Steric and electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) to direct bromination away from sterically crowded regions. For this compound, the butoxy group’s electron-donating nature may favor bromination at less hindered positions .

- Catalytic systems : Use Lewis acids (e.g., FeBr₃) to stabilize transition states and improve selectivity. Computational modeling (DFT) can predict reactive sites .

How can contradictions in spectroscopic data for brominated cyclohexane derivatives be resolved?

Q. Advanced

- Multi-technique validation : Cross-reference NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For example, coupling constants in NMR can confirm stereochemistry, while X-ray crystallography (as in ) provides unambiguous structural confirmation.

- Dynamic effects : Consider conformational flexibility (e.g., chair vs. boat cyclohexane) in NMR analysis. Variable-temperature NMR can resolve overlapping signals caused by ring flipping .

What analytical techniques are most effective for characterizing the structure of this compound?

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and coupling patterns. DEPT-135 helps distinguish CH₃/CH₂ groups.

- Mass spectrometry : HRMS confirms molecular weight and bromine isotopic patterns (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray crystallography : Resolves absolute configuration and steric interactions, as demonstrated for similar brominated cyclohexanes .

What are the potential metabolic pathways of brominated cyclohexane derivatives in biological systems?

Q. Advanced

- In vitro assays : Use liver microsomes or cytochrome P450 enzymes to study oxidative debromination or hydroxylation. LC-MS/MS tracks metabolite formation .

- Probing biological activity : Fluorescent tagging (e.g., BODIPY) can visualize cellular uptake and localization. Comparative studies with non-brominated analogs isolate bromine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.